molecular formula C22H20N2O2 B5195011 [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol

[4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B5195011
M. Wt: 344.4 g/mol
InChI Key: GUWSKXXRBBBLSP-UHFFFAOYSA-N
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Description

4-(benzyloxy)phenylmethanol is a complex organic compound that features both benzimidazole and benzyloxyphenyl groups

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-(4-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-24-20-10-6-5-9-19(20)23-22(24)21(25)17-11-13-18(14-12-17)26-15-16-7-3-2-4-8-16/h2-14,21,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWSKXXRBBBLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)phenylmethanol typically involves the reaction of 4-(benzyloxy)benzaldehyde with 1-methyl-1H-benzimidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)phenylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce benzyloxyphenylmethanol derivatives .

Scientific Research Applications

4-(benzyloxy)phenylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)phenylmethanol involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)benzaldehyde: Shares the benzyloxyphenyl group but lacks the benzimidazole moiety.

    1-methyl-1H-benzimidazole: Contains the benzimidazole group but lacks the benzyloxyphenyl group.

Uniqueness

What sets 4-(benzyloxy)phenylmethanol apart is the combination of both benzyloxyphenyl and benzimidazole groups, which may confer unique chemical and biological properties not found in the individual components .

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